REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:9]=[C:8]([Br:10])[C:6](N)=[C:5]([N+:11]([O-:13])=[O:12])[CH:4]=1)[CH3:2].S(=O)(=O)(O)O.N([O-])=O.[Na+]>C(O)C>[Br:10][C:8]1[CH:6]=[C:5]([N+:11]([O-:13])=[O:12])[CH:4]=[C:3]([CH2:1][CH3:2])[CH:9]=1 |f:2.3|
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Name
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4-ethyl-2-nitro-6-bromoaniline
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Quantity
|
6.62 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC(=C(N)C(=C1)Br)[N+](=O)[O-]
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
4.55 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir at room temperature for several hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
ADDITION
|
Details
|
pour onto ice
|
Type
|
EXTRACTION
|
Details
|
extract into ethyl acetate
|
Type
|
WASH
|
Details
|
Wash with water (3×) and brine (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
purify by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)CC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |